Home > Products > Screening Compounds P110905 > 4-(4-Benzylpiperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid
4-(4-Benzylpiperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid - 866020-52-2

4-(4-Benzylpiperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid

Catalog Number: EVT-2966762
CAS Number: 866020-52-2
Molecular Formula: C19H19N3O2S
Molecular Weight: 353.44
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

8-Ethyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido[2,3-d]pyrimidine-6-carboxylic Acid (Piromidic Acid)

  • Compound Description: Piromidic acid is a quinolone antibiotic known for its activity against Gram-negative bacteria, particularly those implicated in urinary tract infections. [, ] While less potent than later-generation quinolones like fluoroquinolones, it shares structural similarities with the target compound, particularly the presence of a pyrimidine ring fused with another heterocycle and a carboxylic acid group. [, ]

Pipemidic Acid

  • Compound Description: Pipemidic acid, similar to piromidic acid, belongs to the quinolone class of antibiotics. [, ] It exhibits activity against Gram-negative bacteria and is primarily used for urinary tract infections. Structurally, it features a pyridopyrimidine core, a carboxylic acid moiety, and a piperazine ring, mirroring key elements found in the target compound. [, ]

Nα-[4-[N-[(2,4-Diaminopyrrolo[2,3-d]pyrimidin-5-yl)methyl]amino]benzoyl]-Nδ-hemiphthaloyl-L-ornithine (7)

  • Compound Description: Compound 7 is a synthesized dihydrofolate reductase (DHFR) inhibitor. [] While structurally distinct from the target compound, it exemplifies a class of molecules designed to interfere with folate metabolism, a pathway crucial for cell growth and proliferation.

Nα-[4-[N-[(2,4-Diaminothieno[2,3-d]pyrimidin-5-yl)methyl]amino]benzoyl]-Nδ-hemiphthaloyl-L-ornithine (8)

  • Compound Description: Compound 8, another synthetic DHFR inhibitor, shares structural elements with both the target compound and compound 7. [] It incorporates a thieno[2,3-d]pyrimidine core, directly analogous to the target compound, and an ornithine-derived side chain, highlighting the versatility of this heterocyclic system in medicinal chemistry. []

N-[4-[N-[(2,4-Diaminothieno[2,3-d]pyrimidin-5-yl)methyl]amino]benzoyl]-L-glutamic acid (12)

  • Compound Description: Compound 12 represents a third DHFR inhibitor with a thieno[2,3-d]pyrimidine core. [] The presence of a glutamic acid residue instead of the ornithine-derived side chain seen in compound 8 showcases modifications that can be explored while retaining the core heterocyclic structure. []
Overview

4-(4-Benzylpiperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid is a complex organic compound characterized by its unique structural features and potential biological activities. It is classified under thieno[2,3-d]pyrimidine derivatives, which are known for their diverse pharmacological properties. The compound has garnered interest in various scientific fields, particularly in medicinal chemistry, due to its potential applications in drug development.

Source

The compound is synthesized through various organic chemistry methods and has been studied for its antimicrobial properties and other biological activities. It is listed under the Chemical Abstracts Service with the registry number 866020-52-2, indicating its recognition in chemical databases and literature .

Classification

4-(4-Benzylpiperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid belongs to the class of heterocyclic compounds. Specifically, it is a derivative of thieno[2,3-d]pyrimidine, which incorporates a piperidine ring substituted with a benzyl group. This structural arrangement contributes to its potential biological activity and interaction with various biological targets.

Synthesis Analysis

Methods

The synthesis of 4-(4-benzylpiperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid typically involves multi-step organic reactions. A notable method includes the reaction of 4-oxo-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid with benzylamine or similar amines in the presence of coupling agents like 1,1’-carbonyldiimidazole. This process can be performed in a one-pot reaction setup to enhance efficiency and yield .

Technical Details

The synthesis generally requires the following steps:

  1. Formation of Imidazolide: The carboxylic acid component reacts with a coupling agent in an anhydrous solvent (e.g., dimethylformamide) at elevated temperatures.
  2. Addition of Amine: The corresponding amine (e.g., benzylamine) is added to the imidazolide solution.
  3. Crystallization: After completion of the reaction, the product is precipitated by adding water and subsequently purified through recrystallization from ethanol.

The final product's structure is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy .

Molecular Structure Analysis

Structure

The molecular formula for 4-(4-benzylpiperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid is C19H19N3O2S. The compound consists of:

  • A thieno[2,3-d]pyrimidine core
  • A benzyl-substituted piperidine ring
  • A carboxylic acid functional group

Data

The molar mass of this compound is approximately 353.44 g/mol . The structure features multiple functional groups that contribute to its potential reactivity and biological interactions.

Chemical Reactions Analysis

Reactions

4-(4-Benzylpiperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid can participate in various chemical reactions typical for carboxylic acids and heterocycles:

  • Esterification: Reaction with alcohols to form esters.
  • Amidation: Formation of amides through reaction with amines.

These reactions are crucial for modifying the compound to enhance its pharmacological properties or to explore structure-activity relationships.

Technical Details

The reactivity of this compound can be influenced by the presence of the thieno[2,3-d]pyrimidine moiety, which may stabilize certain intermediates or facilitate specific reaction pathways due to its electron-withdrawing characteristics.

Mechanism of Action

Process

While specific mechanisms for 4-(4-benzylpiperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid are still under investigation, compounds within this class often exhibit activity through:

  • Receptor Binding: Interaction with neurotransmitter receptors or enzymes.
  • Inhibition of Pathways: Potential inhibition of kinases or other signaling pathways involved in disease processes.

Data

Research indicates that related compounds can modulate biological pathways linked to inflammation and cellular signaling . This suggests that 4-(4-benzylpiperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid may also possess similar properties.

Physical and Chemical Properties Analysis

Physical Properties

The compound is expected to be a solid at room temperature with moderate solubility in organic solvents. Its melting point and specific solubility data would require empirical determination.

Chemical Properties

Key chemical properties include:

  • Stability: Stability under standard laboratory conditions.
  • Reactivity: Reactivity towards nucleophiles due to the presence of the carboxylic acid group.

These properties are essential for understanding how the compound behaves in biological systems and during synthetic transformations.

Applications

Scientific Uses

4-(4-Benzylpiperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new therapeutic agents targeting neurological disorders or inflammatory diseases.
  • Antimicrobial Research: Investigating its efficacy against various pathogens due to its structural similarities with known antimicrobial agents .
Introduction to Thieno[2,3-d]pyrimidine Scaffolds in Medicinal Chemistry

Thieno[2,3-d]pyrimidine represents a privileged heterocyclic scaffold in modern drug discovery due to its structural resemblance to natural purines and remarkable adaptability for target-specific modifications. As a bioisostere of adenine, this fused bicyclic system mimics the hydrogen-bonding patterns and electronic distribution of endogenous purines, enabling high-affinity interactions with diverse biological targets, particularly protein kinases and neurotransmitter transporters [1] [5]. The scaffold exists in three isomeric forms, with the [2,3-d] variant demonstrating exceptional versatility in medicinal applications, ranging from anticancer to central nervous system (CNS) therapeutics. Its synthetic accessibility allows for strategic decoration at positions 4, 6, and 7, facilitating the optimization of pharmacological properties while maintaining favorable drug-like characteristics. The incorporation of 4-benzylpiperidine moieties—as seen in the advanced derivative 4-(4-benzylpiperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid—exemplifies structure-driven approaches to enhance target engagement and selectivity within this chemotype [1] [6].

Table 1: Key Heterocyclic Scaffolds in Targeted Drug Discovery

ScaffoldBiological SignificanceTarget Examples
Thieno[2,3-d]pyrimidineBioisostere of purines; enhances binding to ATP pocketsEGFR, VEGFR-2, RIPK2
QuinazolineWell-established kinase inhibitor coreEGFR, HER2
Pyrazolo[3,4-d]pyrimidinePurine-mimetic scaffold with broad kinase activitySrc, Abl, JAK
ImidazopyridineCombines hydrogen bonding capability with metabolic stabilityPI3K, mTOR

Emergence of Heterocyclic Compounds in Targeted Drug Discovery

Heterocyclic compounds constitute >85% of pharmacologically active agents, with nitrogen-containing frameworks exhibiting unparalleled dominance in oncology and CNS drug development. Among these, the thieno[2,3-d]pyrimidine architecture has emerged as a structurally tunable platform that addresses the pharmacological limitations of early-generation heterocycles. Its rise parallels the shift toward structure-based drug design, where precise control over molecular interactions with deep hydrophobic pockets and polar hinge regions of enzymes is paramount. Clinically validated inhibitors incorporating this scaffold include the EGFR inhibitor olmutinib (approved for NSCLC) and the PI3K inhibitor pictilisib (Phase II), demonstrating its translational viability [5] [6]. The scaffold's synthetic flexibility enables strategic functionalization: electron-withdrawing groups at C-6 enhance kinase affinity, while substitutions at C-4 influence selectivity profiles across enzyme isoforms. This adaptability underpins its utility in addressing complex drug resistance mechanisms, as evidenced by derivatives retaining potency against T790M-mutant EGFR—a common resistance variant in lung cancer therapeutics [3] [6].

Role of Thieno[2,3-d]pyrimidine Derivatives in Kinase Inhibition

Thieno[2,3-d]pyrimidine derivatives exhibit broad-spectrum kinase inhibitory activity by competitively occupying ATP-binding sites through hinge region interactions. The planar thienopyrimidine core forms critical hydrogen bonds with conserved residues (e.g., Met793 in EGFR), while substituents at C-4 and C-6 extend into hydrophobic regions, dictating potency and selectivity. For example, 4-anilino derivatives demonstrate dual EGFR/HER2 inhibition when modified with 3-chloro-4-(3-fluorobenzyloxy)aniline at C-4, achieving IC₅₀ values of 0.2–0.5 μM [5]. Similarly, 6-arylvinyl modifications enable covalent inhibition through Michael addition to cysteine residues (e.g., Cys773 in EGFR), conferring irreversible target engagement [6]. Recent advances highlight the scaffold's utility beyond receptor tyrosine kinases:

  • VEGFR-2 Inhibition: Compound 17f (bearing a cyclohexyl-linked thienopyrimidine) exhibits nanomolar VEGFR-2 inhibition (IC₅₀ = 0.23 μM), suppressing angiogenesis in HCT-116 and HepG2 cancer models [3].
  • RIPK2 Targeting: 6-Substituted thieno[2,3-d]pyrimidines achieve low-nanomolar RIPK2 inhibition (IC₅₀ < 50 nM) with >100-fold selectivity over RIPK1/3/4, modulating NOD1/2 signaling in inflammatory diseases [7].

Table 2: Kinase Inhibition Profiles of Thieno[2,3-d]pyrimidine Derivatives

Derivative StructurePrimary TargetIC₅₀ (μM)Cellular Activity
6-Cinnamoyl-4-(3,4,5-trimethoxyanilino)EGFR0.003GI₅₀ = 0.001–0.02 μM (A549, HeLa, HT29, Jurkat)
4-(3-Chloro-4-(3-fluorobenzyloxy)anilinoEGFR/HER20.2/0.5Growth inhibition: 42–81% (Ovarian, breast, NSCLC)
6-(Cycloheptyl)-4-(4-chlorophenylamino)VEGFR-20.028Anti-angiogenic (MCF-7 IC₅₀ = 0.66 μM)
6-(4-Fluorophenyl)-2-morpholinothieno[2,3-d]RIPK2<0.05NOD1/2 pathway blockade (nanomolar cellular potency)

Structural Significance of 4-Benzylpiperidine Substituents in Bioactivity

The 4-benzylpiperidine moiety serves as a three-dimensional pharmacophore that enhances target affinity and brain penetrance in thienopyrimidine conjugates. Its significance stems from:

  • Stereoelectronic Optimization: The basic piperidine nitrogen (pKₐ ~10.5) facilitates salt-bridge formation with aspartate/glutamate residues in neurotransmitter transporters, while the benzyl group engages in π-stacking with hydrophobic subpockets. In dopamine transporter (DAT) inhibition, the two-carbon linker between the piperidine and amide carbonyl (as in 4-benzylpiperidine carboxamides) yields 10-fold higher DAT affinity (IC₅₀ = 0.1 μM) versus three-carbon analogs [2] [9].
  • Conformational Restriction: Benzyl substitution at the piperidine 4-position locks the ring in equatorial orientation, projecting the N-benzyl group into selectivity-determining regions. This explains the >50-fold selectivity for DAT over SERT observed in biphenyl-substituted derivatives [2] [4].
  • Biological Activity Modulation: When appended to thienopyrimidine at position 4, the 4-benzylpiperidine group confers triple reuptake inhibition (TRI) profiles—simultaneously blocking serotonin, norepinephrine, and dopamine transporters. This is exemplified by analogs showing balanced SERT/DAT/NET inhibition (IC₅₀ = 0.1–0.3 μM), a property linked to rapid antidepressant effects [2] [4]. Molecular docking confirms that the benzyl group occupies a hydrophobic cleft near transmembrane domains (TM) 1, 3, and 6 of monoamine transporters, while the protonated piperidine nitrogen forms a salt bridge with Asp121 in NET [2].

Table 3: Structure-Activity Relationships (SAR) of 4-Benzylpiperidine Modifications

ModificationBiological ImpactPotency Shift
Two-carbon linker (e.g., -CH₂C(O)NH-)Enhanced DAT inhibitionDAT IC₅₀: 0.1 μM (vs. 3.2 μM for 3C)
Biphenyl substitutionIncreased DAT selectivity over SERT/NETDAT selectivity: >50-fold
2-Naphthyl vs. 1-NaphthylImproved NET/SERT inhibitionNET IC₅₀: 0.4 μM (vs. 1.8 μM)
Ortho-halogenated benzylAugmented hydrophobic contact with TM3 residuesDAT IC₅₀ improved 3–5-fold

Properties

CAS Number

866020-52-2

Product Name

4-(4-Benzylpiperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid

IUPAC Name

4-(4-benzylpiperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid

Molecular Formula

C19H19N3O2S

Molecular Weight

353.44

InChI

InChI=1S/C19H19N3O2S/c23-19(24)16-11-15-17(20-12-21-18(15)25-16)22-8-6-14(7-9-22)10-13-4-2-1-3-5-13/h1-5,11-12,14H,6-10H2,(H,23,24)

InChI Key

AHZKGBXPBZDFRK-UHFFFAOYSA-N

SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=C4C=C(SC4=NC=N3)C(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.